molecular formula C10H18N2O2 B15241571 tert-Butyl (1-cyanobutyl)carbamate CAS No. 774225-50-2

tert-Butyl (1-cyanobutyl)carbamate

Cat. No.: B15241571
CAS No.: 774225-50-2
M. Wt: 198.26 g/mol
InChI Key: JAPNURWNRSWJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-cyanobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound has the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Curtius Rearrangement: One common method for synthesizing tert-butyl carbamates involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.

    Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of catalytic amounts of zinc triflate and tetrabutylammonium bromide to facilitate the reaction between the isocyanate intermediate and tert-butoxide species .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted carbamates .

Scientific Research Applications

Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They can be installed and removed under relatively mild conditions, making them useful in multi-step synthesis .

Biology and Medicine: In biological and medicinal chemistry, tert-butyl carbamates are used in the synthesis of peptides and other bioactive molecules. They help protect amine groups during the synthesis process, ensuring that the desired reactions occur without unwanted side reactions .

Industry: In the industrial sector, tert-butyl carbamates are used in the production of pharmaceuticals, agrochemicals, and polymers. Their stability and ease of removal make them valuable intermediates in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl carbamates involves the formation of stable carbamate bonds with amine groups. This stability allows them to protect amine groups during chemical reactions. The removal of the carbamate group typically involves acidic or thermal conditions, which cleave the carbamate bond and release the free amine .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-cyanobutyl)carbamate is unique due to its specific structure, which provides a balance of stability and ease of removal. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required .

Biological Activity

Introduction

tert-Butyl (1-cyanobutyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.28 g/mol
  • Density : 1.01 g/cm³
  • Boiling Point : 210 °C
  • Flash Point : 100 °C

These properties indicate that the compound is stable at room temperature but requires careful handling due to potential irritant effects.

The biological activity of this compound is primarily attributed to its role as a carbamate derivative, which can interact with various biological targets, including enzymes and receptors. The mechanism involves the inhibition of certain enzymatic pathways, potentially leading to therapeutic effects in various conditions.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in various cellular models.
  • Neuroprotective Effects : In studies involving neuronal cell cultures, the compound has shown protective effects against neurotoxic agents, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.

Neuroprotective Activity

A study conducted on astrocytes stimulated with amyloid-beta (Aβ) demonstrated that this compound reduced cell death by approximately 20% compared to untreated controls. This suggests that the compound may have a protective role in neurodegenerative conditions associated with Aβ toxicity .

Antioxidant Effects

In vitro assays have shown that this compound significantly reduces reactive oxygen species (ROS) levels in human cell lines. This reduction in oxidative stress markers correlates with increased cell viability and reduced apoptosis rates.

Anti-inflammatory Mechanisms

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases .

Data Tables

Biological ActivityObservationsReference
NeuroprotectiveReduced Aβ-induced cell death by 20%
AntioxidantDecreased ROS levels in human cell lines
Anti-inflammatoryInhibition of TNF-α and IL-6 production

Properties

CAS No.

774225-50-2

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl N-(1-cyanobutyl)carbamate

InChI

InChI=1S/C10H18N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,13)

InChI Key

JAPNURWNRSWJTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.